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Introduction

Chemogenetics provides a powerful method for controlling neuronal activity in a targeted and

reversible manner. The Pharmacologically Selective Actuator Module (PSAM) and

Pharmacologically Selective Effector Molecule (PSEM) system is a key technology in this field.

[1][2] This system utilizes chimeric ligand-gated ion channels (PSAMs) that are unresponsive to

endogenous ligands but can be activated by specific synthetic small molecules (PSEMs).[1]

PSEM 308 is one such molecule, designed to activate specific PSAMs to either excite or inhibit

neuronal populations depending on the ion pore domain used in the PSAM construct.[1][3]

To utilize this system for in vivo studies of specific brain circuits, it is essential to deliver the

genetic material encoding the PSAM to a precise neuroanatomical location. Adeno-associated

viral (AAV) vectors are a widely used and effective vehicle for gene delivery to the central

nervous system (CNS).[4][5] Stereotactic intracranial injection is the gold-standard technique

for delivering AAVs to targeted deep brain structures with high precision.[6][7][8][9]

These application notes provide a comprehensive overview and detailed protocols for using

stereotactic injection of AAV vectors to express PSAMs in specific neuronal populations for

subsequent modulation by PSEM 308.

Mechanism of Action: The PSAM/PSEM System
The PSAM/PSEM system offers direct control over ion flux. PSAMs are engineered by fusing

the ligand-binding domain of the α7 nicotinic acetylcholine receptor (nAChR) with the ion pore
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domain of another channel, such as the glycine receptor (GlyR) or the 5-HT3 receptor.[1]

Inhibitory Control: When PSEM 308 binds to a PSAM containing the GlyR ion pore (e.g.,

PSAML141F-GlyR), it opens a chloride-selective channel, leading to hyperpolarization and

inhibition of the neuron.[1][2]

Excitatory Control: When PSEM 308 binds to a PSAM with the 5-HT3 ion pore (e.g.,

PSAML141F,Y115F-5-HT3), it opens a non-selective cation channel, resulting in

depolarization and neuronal activation.[1][3]

The choice of AAV serotype (e.g., AAV1, AAV2, AAV5, AAV9) can influence transduction

efficiency and tropism for different cell types within the brain.[4][5] Furthermore, cell-type

specificity can be achieved by using a cell-specific promoter (e.g., CaMKIIa for excitatory

neurons, GAD for inhibitory neurons) to drive the expression of the PSAM construct.[1][5]
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The following protocols provide a standardized workflow for the stereotactic delivery of AAV-

PSAM vectors and subsequent chemogenetic manipulation with PSEM 308.

Protocol 1: AAV-PSAM Vector Preparation
Vector Design:

Serotype Selection: Choose an AAV serotype with known tropism for the target brain

region and cell type (e.g., AAV2, AAV5, AAV9).

Promoter Selection: Utilize a promoter to restrict PSAM expression to the desired cell

population (e.g., CaMKIIa for principal neurons, GFAP for astrocytes).[1]

Construct Assembly: The vector construct should contain the promoter, the coding

sequence for the desired PSAM (e.g., PSAML141F-GlyR for inhibition), and often a

fluorescent reporter (e.g., mCherry, GFP) for histological verification.

Virus Production and Purification: Produce high-titer AAV vectors using standard methods

(e.g., triple transfection of HEK293T cells). Purify the viral particles and determine the viral

titer (in viral genomes/mL).

Dilution: On the day of surgery, dilute the AAV stock to the desired working concentration

using sterile phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF). Keep

the diluted virus on ice.[10]

Protocol 2: Stereotactic Injection in Mice
This protocol is a synthesis of established methods for stereotactic surgery.[6][7][10][11]

Animal Preparation & Anesthesia:

Anesthetize the mouse using isoflurane (3-5% for induction, 1-2% for maintenance) or an

intraperitoneal injection of a ketamine/xylazine cocktail.[7][12][13] Confirm the depth of

anesthesia by checking for the absence of a pedal withdrawal reflex.[11]

Administer a pre-operative analgesic (e.g., Buprenorphine SR, Carprofen) to manage

pain.[10][11]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.bio-techne.com/applications/electrophysiology/chemogenetics
https://www.protocols.io/view/stereotactic-viral-injection-into-subthalamic-nucl-5jyl8prd8g2w/v1
https://www.brainvta.tech/plus/view.php?aid=1051
https://pmc.ncbi.nlm.nih.gov/articles/PMC4135440/
https://www.protocols.io/view/stereotactic-viral-injection-into-subthalamic-nucl-5jyl8prd8g2w/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5633075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4135440/
https://www.protocols.io/view/aav-injection-and-tissue-preparation-14egn6wkql5d/v1
https://www.protocols.io/view/aav-injection-and-tissue-preparation-14egn6wkql5d/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5633075/
https://www.protocols.io/view/stereotactic-viral-injection-into-subthalamic-nucl-5jyl8prd8g2w/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5633075/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Secure the mouse in a stereotaxic frame (e.g., RWD 68526).[10] Ensure the head is level

by checking the alignment of bregma and lambda.[6]

Apply ophthalmic ointment to the eyes to prevent drying.[10][12] Shave the fur from the

scalp and sterilize the area with povidone-iodine and 70% ethanol.[6]

Craniotomy:

Make a midline incision in the scalp to expose the skull.

Use a sterile cotton swab to clean and dry the skull surface, making the cranial sutures

(bregma and lambda) visible.[7]

Identify the target coordinates for the injection site relative to bregma using a mouse brain

atlas.

Use a micro-drill to create a small burr hole (0.5-1.0 mm) through the skull over the target

injection site, being careful not to damage the underlying dura mater.

Virus Injection:

Load the AAV suspension into a microinjection syringe (e.g., Hamilton syringe) or a glass

micropipette connected to a microinjector pump.[6]

Slowly lower the injection needle/pipette through the burr hole to the predetermined

dorsoventral (DV) coordinate.

Infuse the virus at a slow rate (e.g., 100-200 nL/min) to prevent tissue damage and ensure

proper diffusion.[6]

After the infusion is complete, leave the needle in place for an additional 5-10 minutes to

allow the virus to disperse and minimize backflow up the injection tract upon retraction.[4]

[6]

Slowly withdraw the needle.

Post-Operative Care:
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Suture the scalp incision.

Remove the mouse from the stereotaxic frame and allow it to recover on a heating pad

until it is ambulatory.[11]

Monitor the animal daily for the first few days post-surgery for any signs of distress.[11]

Allow 2-4 weeks for viral expression to reach optimal levels before proceeding with PSEM

308 administration and behavioral experiments.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5633075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5633075/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Preparation

Phase 2: Gene Delivery

Phase 3: Experimentation

Phase 4: Analysis

AAV-PSAM Vector
Production & Titration

AAV Infusion

Animal Acclimation &
Baseline Assessment

Anesthesia & Analgesia

Mount in Stereotaxic Frame

Craniotomy

Post-Operative Care

Allow 2-4 Weeks
for Viral Expression

Histological Verification
of AAV Expression

  Terminal EndpointPSEM 308 Administration
(e.g., 5 mg/kg IP)

Behavioral or
Electrophysiological Recording

Quantitative Data Analysis

Click to download full resolution via product page

Overall experimental workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b11934905?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: PSEM 308 Administration and Analysis
PSEM 308 Preparation:

PSEM 308 hydrochloride is soluble in DMSO and ethanol.[3] Prepare a stock solution

and dilute it to the final working concentration in sterile saline for injection.

Administration:

Administer PSEM 308 to the animal, typically via intraperitoneal (IP) injection.

The recommended concentration for use in mice is 5 mg/kg or lower.[3] It is crucial to

perform dose-response studies to determine the optimal concentration for the specific

experimental paradigm.

Data Collection:

Begin behavioral testing or electrophysiological recording at the predicted time of peak

drug effect. This window should be determined empirically.

Include appropriate control groups, such as animals expressing only a fluorescent reporter

(no PSAM) that receive PSEM 308, and animals expressing the PSAM that receive a

vehicle injection.

Histological Verification:

At the conclusion of the experiment, perfuse the animal and prepare brain tissue for

sectioning.

Use fluorescence microscopy to confirm the correct anatomical targeting and cellular

expression pattern of the AAV-PSAM vector, identifiable by its fluorescent reporter.

Data Presentation
Quantitative data should be organized clearly to facilitate comparison between experimental

groups.

Table 1: Example Stereotactic Injection Parameters
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Parameter Value Description

AAV Vector
AAV5-CaMKIIa-PSAML141F-

GlyR-mCherry

Vector used for inhibitory

control of excitatory neurons.

Titer 1 x 10¹³ vg/mL Viral genomes per milliliter.

Target Region Basolateral Amygdala
Brain structure targeted for

injection.

Coordinates (from Bregma)
AP: -1.5 mm, ML: ±3.0 mm,

DV: -4.5 mm

Anterior-Posterior, Medio-

Lateral, Dorso-Ventral

coordinates.[6]

Injection Volume 500 nL per hemisphere Total volume of virus injected.

Infusion Rate 100 nL/min
Rate of viral infusion to

minimize tissue damage.[6]

Needle Dwell Time 10 minutes
Time the needle remains in

place post-injection.[6]

Table 2: Illustrative Experimental Data (Fear Conditioning Assay)

Group Treatment
Freezing Time (%)
(Mean ± SEM)

n

PSAM+ Vehicle 25.4 ± 3.1 10

PSAM+ PSEM 308 (5 mg/kg) 8.7 ± 2.5 10

Control (mCherry

only)
Vehicle 24.9 ± 3.5 8

Control (mCherry

only)
PSEM 308 (5 mg/kg) 26.1 ± 3.3 8

p < 0.05 compared to

PSAM+ Vehicle

group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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